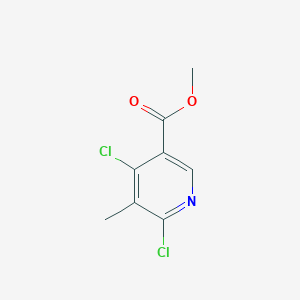

Methyl 4,6-dichloro-5-methylnicotinate

CAS No.:

Cat. No.: VC18316012

Molecular Formula: C8H7Cl2NO2

Molecular Weight: 220.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7Cl2NO2 |

|---|---|

| Molecular Weight | 220.05 g/mol |

| IUPAC Name | methyl 4,6-dichloro-5-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H7Cl2NO2/c1-4-6(9)5(8(12)13-2)3-11-7(4)10/h3H,1-2H3 |

| Standard InChI Key | DMWFUFYCVMLRHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CN=C1Cl)C(=O)OC)Cl |

Introduction

Chemical Structure and Nomenclature

Methyl 4,6-dichloro-5-methylnicotinate (IUPAC name: methyl 4,6-dichloro-5-methylpyridine-3-carboxylate) features a pyridine backbone with distinct substituents influencing its reactivity and physical characteristics. The molecular formula is C₉H₉Cl₂NO₂, with a molecular weight of 234.08 g/mol (inferred from the ethyl analog, Ethyl 4,6-dichloro-5-methylnicotinate ). Substitution patterns are critical:

-

Chlorine atoms at positions 4 and 6 enhance electrophilicity, facilitating nucleophilic aromatic substitution.

-

The methyl group at position 5 introduces steric effects, potentially modulating reaction kinetics.

-

The methyl ester at position 3 provides a site for hydrolysis or transesterification.

Table 1 compares this compound to its ethyl analog:

Synthesis and Manufacturing

The synthesis of methyl 4,6-dichloro-5-methylnicotinate is inferred from methods used for analogous compounds. A patent detailing the production of 6-methylnicotinic acid esters (US4579953A) provides a foundational framework . Key steps include:

Oxidation and Esterification

-

Oxidation of 2-Methyl-5-Ethylpyridine:

The starting material, 2-methyl-5-ethylpyridine, is oxidized using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 140–225°C. This step introduces carboxyl groups, forming 6-methylnicotinic acid . -

Chlorination:

Subsequent chlorination (e.g., using PCl₅ or SOCl₂) introduces chlorine atoms at positions 4 and 6. Reaction conditions (temperature, stoichiometry) dictate regioselectivity. -

Esterification with Methanol:

The carboxylic acid intermediate reacts with methanol under acidic or enzymatic conditions to yield the methyl ester. The patent demonstrates that substituting ethanol with methanol produces the methyl analog in ~70% yield .

Process Optimization

-

Nitric Acid Consumption: The patent reports using ≥3 moles of HNO₃ per mole of starting material to ensure complete oxidation .

-

Distillation: Continuous removal of water and dilute nitric acid during reaction prevents side reactions, improving purity.

-

Safety Considerations: Handling concentrated H₂SO₄ and HNO₃ requires stringent temperature control to avoid exothermic runaway reactions .

Physical and Chemical Properties

Physical Characteristics

-

Boiling Point: Estimated at 112–115°C at 20 mmHg (extrapolated from methyl 6-methylnicotinate data ).

-

Solubility: Likely low in water (due to chlorination) but soluble in organic solvents (e.g., ethanol, methylene chloride).

-

Spectroscopic Data:

-

IR: Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester).

-

NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and ester methoxy (δ 3.8–4.0 ppm).

-

Reactivity

-

Nucleophilic Aromatic Substitution: Chlorine atoms at positions 4 and 6 are susceptible to displacement by amines or alkoxides.

-

Ester Hydrolysis: Under basic conditions, the methyl ester hydrolyzes to 4,6-dichloro-5-methylnicotinic acid, a potential pharmaceutical intermediate.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure aligns with nicotinic acid derivatives used in drug discovery. For example:

-

Antimicrobial Agents: Chlorinated pyridines exhibit activity against Gram-positive bacteria.

-

Kinase Inhibitors: The methyl ester may serve as a precursor for kinase-targeting molecules due to its electron-withdrawing groups.

Agrochemical Development

Chlorinated nicotinates are precursors to herbicides and insecticides. The methyl group enhances lipid solubility, improving membrane permeability in pesticidal formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume